2-(1H-benzimidazol-2-yl)-N-ethylaniline
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Overview
Description
2-(1H-benzimidazol-2-yl)-N-ethylaniline is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-N-ethylaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with ethyl benzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-N-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanamine derivatives .
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-N-ethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent due to its structural similarity to known bioactive benzimidazoles.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-ethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to bind to tubulin, preventing its polymerization and thus inhibiting cell division. This mechanism is exploited in the development of anticancer and antiparasitic drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)-N-methylaniline
- 2-(1H-benzimidazol-2-yl)-N-propylaniline
Uniqueness
2-(1H-benzimidazol-2-yl)-N-ethylaniline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzimidazole derivatives .
Properties
CAS No. |
16367-97-8 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylaniline |
InChI |
InChI=1S/C15H15N3/c1-2-16-12-8-4-3-7-11(12)15-17-13-9-5-6-10-14(13)18-15/h3-10,16H,2H2,1H3,(H,17,18) |
InChI Key |
QEMFBLUCMFUUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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